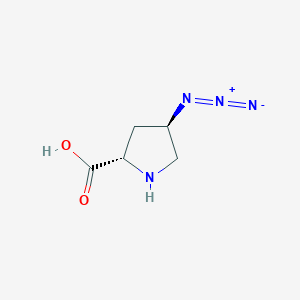
(2S,4R)-H-L-Pro(4-N3)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-H-L-Pro(4-N3)-OH is a chiral azido derivative of proline, an amino acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-H-L-Pro(4-N3)-OH typically involves the azidation of a suitable proline derivative. One common method is the nucleophilic substitution reaction where a halogenated proline derivative reacts with sodium azide under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,4R)-H-L-Pro(4-N3)-OH can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with triphenylphosphine to form an iminophosphorane intermediate.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Triphenylphosphine, organic solvents like tetrahydrofuran (THF)
Cycloaddition: Alkynes, copper(I) catalysts
Major Products
Reduction: (2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Substitution: Iminophosphorane derivatives
Cycloaddition: Triazole derivatives
Applications De Recherche Scientifique
(2S,4R)-H-L-Pro(4-N3)-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-protein interactions through bioorthogonal chemistry.
Industry: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (2S,4R)-H-L-Pro(4-N3)-OH depends on its specific application. In bioorthogonal chemistry, the azido group can react with alkynes in a copper-catalyzed cycloaddition reaction, forming stable triazole linkages. This reaction is highly selective and can occur in the presence of various biological molecules without interfering with their functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
- (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
- (2S,4R)-4-aminopyrrolidine-2-carboxylic acid
Uniqueness
(2S,4R)-H-L-Pro(4-N3)-OH is unique due to the presence of the azido group, which imparts distinct reactivity compared to other proline derivatives. This makes it particularly useful in click chemistry and other bioorthogonal reactions, where selective and efficient chemical transformations are required.
Propriétés
Numéro CAS |
1019849-13-8; 2089524-15-0 |
|---|---|
Formule moléculaire |
C5H8N4O2 |
Poids moléculaire |
156.145 |
Nom IUPAC |
(2S,4R)-4-azidopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m1/s1 |
Clé InChI |
PPRFZPZRQYPCER-DMTCNVIQSA-N |
SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















